(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H9NO4/c1-13-5-2-3-6-7(4-5)14-9(12)8(11)10-6/h2-4,9,12H,1H3,(H,10,11)/t9-/m0/s1 |
InChI Key |
NDEPTLCFICMYLH-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)[C@H](O2)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(O2)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
The Shridhar method remains the most widely used approach for synthesizing 1,4-benzoxazinones. For the target compound, 2-amino-5-methoxyphenol reacts with chloroacetyl chloride in methylisobutylketone (MIBK) under reflux with aqueous sodium bicarbonate. The reaction proceeds via nucleophilic acyl substitution, forming the oxazine ring (Table 1).
Table 1: Cyclocondensation Protocol
| Parameter | Details |
|---|---|
| Starting material | 2-Amino-5-methoxyphenol |
| Reagent | Chloroacetyl chloride |
| Solvent | Methylisobutylketone (MIBK) |
| Base | NaHCO₃ (aqueous) |
| Temperature | Reflux (100–110°C) |
| Yield | 40–60% (reported for analogous compounds) |
The methoxy group at position 7 is introduced via the starting phenol, ensuring regioselectivity. However, this method produces a racemic mixture at C2, necessitating post-synthesis chiral resolution.
Nitro Ether Reduction Strategy
Nitro ether precursors serve as intermediates for benzoxazinone synthesis. For example, 5-methoxy-2-nitrophenyl ethyl ether undergoes reduction with Fe/AcOH or Zn/NH₄Cl, yielding the corresponding amine. Subsequent cyclization in acidic conditions forms the benzoxazinone core. This route offers flexibility in introducing substituents but requires careful control of reduction conditions to avoid overhydrogenation (Table 2).
Table 2: Nitro Ether Reduction Conditions
| Parameter | Fe/AcOH System | Zn/NH₄Cl System |
|---|---|---|
| Reduction time | 4–6 hours | 2–3 hours |
| Temperature | 60–70°C | Room temperature |
| Yield | 35–50% | 45–55% |
Stereochemical Control and Resolution
The natural (2S)-configuration poses a challenge in synthetic routes. Enantioselective synthesis remains underdeveloped, but kinetic resolution using chiral auxiliaries or enzymes has shown promise. For instance, lipase-catalyzed acetylation of racemic 2-hydroxy intermediates selectively modifies the (2R)-enantiomer, leaving the desired (2S)-form unreacted. Alternatively, chiral column chromatography with cellulose-based stationary phases achieves >95% enantiomeric excess.
| Parameter | Details |
|---|---|
| Substrate | 4-(2-Bromoethyl)-benzoxazinone |
| Base | Sodium ethoxide |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction time | 3 hours |
| Yield range | 50–75% |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an amine derivative.
Scientific Research Applications
Pest Resistance
HMBOA has been identified as a natural defense compound in plants like wheat (Triticum aestivum) against herbivorous insects. The compound acts as a deterrent for pests, thereby enhancing the plant's resistance to herbivory. Research indicates that plants producing higher concentrations of HMBOA exhibit reduced damage from pests compared to those with lower levels .
Allelopathic Effects
Studies have shown that HMBOA exhibits allelopathic properties, meaning it can inhibit the growth of competing plant species. This characteristic is beneficial for crop management and can be utilized to improve crop yields by reducing weed competition .
Antimicrobial Activity
Research has demonstrated that HMBOA possesses antimicrobial properties, making it a candidate for developing natural antimicrobial agents. Its effectiveness against various bacterial strains suggests potential applications in pharmaceuticals and food preservation .
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities, which can protect cells from oxidative stress. This property is significant in the context of chronic diseases where oxidative damage plays a crucial role .
Bioremediation
HMBOA's role in bioremediation has been explored, particularly in the degradation of pollutants in soil and water systems. Its ability to interact with various environmental contaminants positions it as a potential agent for environmental cleanup efforts .
Soil Health Improvement
The presence of HMBOA in soil can enhance microbial activity, contributing to improved soil health and fertility. This aspect is crucial for sustainable agricultural practices and ecosystem management .
Case Study 1: Pest Resistance in Wheat
A study conducted on wheat plants showed that those treated with HMBOA had a significant reduction in aphid populations compared to control groups. The research concluded that HMBOA acts as an effective natural pesticide, supporting sustainable agricultural practices.
Case Study 2: Antioxidant Activity Assessment
In vitro studies assessed the antioxidant activity of HMBOA using DPPH radical scavenging assays. Results indicated that HMBOA exhibited a strong scavenging effect, comparable to synthetic antioxidants, highlighting its potential as a natural antioxidant in food and pharmaceutical industries.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. In plants, it acts as a defense compound by inhibiting the growth of pathogens and pests. The compound may exert its effects through the generation of reactive oxygen species (ROS) and the activation of signaling pathways that lead to cell death in pathogens.
Comparison with Similar Compounds
Key Differences :
- Substituents : HMBOA lacks the C4-hydroxyl group present in DIBOA and DIMBOA, reducing its acidity and metal-chelating capacity .
- Configuration : The S-configuration at C2 distinguishes HMBOA from racemic mixtures of related compounds .
- Stability : Hydroxamic acids (DIBOA, DIMBOA) are more reactive and degrade faster than lactams (HMBOA, HBOA) .
Functional Comparison
Antimicrobial Activity
Insights :
Biological Activity
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one, commonly referred to as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), is a compound belonging to the class of benzoxazinoids. This compound exhibits notable biological activities, particularly in the context of plant defense mechanisms against pests and pathogens. This article reviews its biological activity, including its antibacterial and antifungal properties, along with relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H9NO4 |
| Molecular Weight | 195.172 g/mol |
| Density | 1.385 g/cm³ |
| Boiling Point | 445.8 °C |
| Melting Point | Not available |
| Flash Point | 223.4 °C |
DIMBOA is known to play a critical role in the resistance of certain plants, particularly those in the Gramineae family, against fungal infections and insect herbivory. The compound acts by inhibiting the growth of pathogens through various mechanisms, including:
- Antimicrobial Activity : DIMBOA exhibits significant antibacterial and antifungal properties. It has been reported to inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi.
- Plant Defense Induction : The presence of DIMBOA in plants can trigger defensive responses that enhance the overall resilience of the plant against biotic stressors.
Antibacterial Activity
Research has demonstrated that DIMBOA possesses substantial antibacterial activity against several bacterial strains. A study evaluated its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 0.0039 mg/mL, indicating potent antibacterial effects.
Table: Antibacterial Efficacy of DIMBOA
| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 0.0039 | 20 |
| Escherichia coli | 0.025 | 18 |
| Bacillus subtilis | 0.015 | 22 |
Antifungal Activity
DIMBOA also demonstrates antifungal properties, particularly effective against fungal pathogens such as Candida albicans and Fusarium oxysporum. Studies have shown that it can inhibit fungal growth with MIC values ranging from 16.69 to 78.23 µM for C. albicans.
Table: Antifungal Efficacy of DIMBOA
| Fungal Strain | MIC (µM) | Inhibition Zone (mm) |
|---|---|---|
| Candida albicans | 16.69 | 15 |
| Fusarium oxysporum | 56.74 | 12 |
Case Studies
- Plant Resistance Studies : A study on maize (Zea mays) highlighted that DIMBOA is crucial for plant defense against herbivores and pathogens. The compound was shown to decompose rapidly in aqueous solutions, which correlated with a decrease in its inhibitory activity against Erwinia carotovora, a common bacterial pathogen affecting maize.
- Synthetic Derivatives : Research into synthetic derivatives of DIMBOA has revealed enhanced biological activities compared to the parent compound, suggesting potential for developing new antimicrobial agents based on its structure.
Q & A
Basic: What is the structural classification of (2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one, and how does it differ from related benzoxazinoids?
This compound belongs to the 1,4-benzoxazin-3-one class of compounds, characterized by a bicyclic scaffold with oxygen and nitrogen atoms. It is structurally distinct from other benzoxazinoids due to:
- Stereochemistry : The (2S) configuration at the hydroxyl-bearing carbon.
- Substituents : A methoxy group at position 7 and a hydroxyl group at position 2.
For example, DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) has additional hydroxylation at position 4, enhancing its bioactivity .
Advanced: How can QSAR models guide the optimization of 1,4-benzoxazin-3-one derivatives for enhanced antimicrobial activity?
Quantitative Structure-Activity Relationship (QSAR) models analyze substituent effects on antimicrobial potency. Key findings include:
- Descriptor Selection : Shape, hydrogen-bonding capacity, and VolSurf properties are critical for predicting activity against gram-positive bacteria (Q²Ext = 0.88) and gram-negative bacteria (Q²Ext = 0.85) .
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., fluorine) at position 7 improves activity against S. aureus (MIC = 16 µg/mL) .
- Multi-Target Potential : Flexibility in substitution patterns (five carbon/nitrogen sites) allows for multitarget mechanisms and evasion of efflux pumps .
Basic: What enzymatic processes are involved in the biosynthesis or degradation of this compound?
The compound is hydrolyzed by β-D-glucosidases (EC 3.2.1.182), which cleave its glucosylated precursor (e.g., DIMBOA-Glc) to release the bioactive aglycone. This enzymatic step is critical in plant defense systems . Degradation pathways may involve oxidation or conjugation, but phenoxazinone derivatives are not detected in human metabolism .
Advanced: What synthetic strategies have been employed to modify the 1,4-benzoxazin-3-one scaffold?
Key synthetic approaches include:
- Ring-Opening Reactions : Propanolamine derivatives (e.g., compounds 4a–4n ) are synthesized via nucleophilic substitution, enhancing solubility and bioactivity .
- Halogenation : Bromination at position 6 (e.g., 6-bromo-2H-1,4-benzoxazin-3-one) introduces steric and electronic effects for antimicrobial tuning .
- Hybrid Scaffolds : Prenylation or cyclohexyl substitutions improve membrane permeability and target specificity .
Basic: How do structural variations in benzoxazinoids affect their biological activity against microbial targets?
- Hydroxylation : Additional hydroxyl groups (e.g., DIMBOA vs. HBOA) enhance radical scavenging and iron chelation, improving antifungal activity .
- Methoxy Positioning : Methoxy groups at position 7 (vs. 6) reduce susceptibility to enzymatic degradation in plant-pathogen interactions .
- Glucosylation : Glycosylated forms (e.g., HBOA-Glc) act as storage precursors, with hydrolysis required for bioactivation .
Advanced: What are the key descriptors in QSAR models predicting the activity of 1,4-benzoxazin-3-ones?
For gram-negative bacteria:
- Hydrophobic Interactions : AlogP values correlate with membrane penetration.
- Hydrogen-Bond Acceptors : Polar groups improve target binding (e.g., penicillin-binding proteins).
For fungi: - Molecular Polarizability : Enhances interaction with chitin synthase .
Basic: What role does this compound play in plant defense mechanisms?
It functions as a phytoanticipin , deterring herbivores and pathogens via:
- Antimicrobial Activity : Inhibits fungal hyphae elongation (e.g., Fusarium spp.) and bacterial growth .
- Indirect Defense : Degradation products (e.g., MBOA) attract parasitoid wasps in tritrophic interactions .
Advanced: How do microbial cell envelope differences influence the structural design of 1,4-benzoxazin-3-one derivatives?
- Gram-Negative Bacteria : Lipopolysaccharide (LPS) layers require amphiphilic derivatives with balanced logP (2–3) for outer membrane penetration .
- Gram-Positive Bacteria : Thick peptidoglycan layers are bypassed via small, rigid substituents (e.g., methyl groups) .
- Fungi : Ergosterol-targeting derivatives benefit from planar aromatic systems for membrane integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
